(R)-Esmolol Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-Esmolol Acid is a pharmacologically active metabolite of Esmolol, a cardioselective beta-1 adrenergic receptor blocker. Esmolol is commonly used in clinical settings for the rapid control of heart rate in patients with supraventricular tachycardia or hypertension. The ®-Esmolol Acid form is particularly significant due to its role in the metabolism and pharmacokinetics of Esmolol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-Esmolol Acid typically involves the hydrolysis of Esmolol. The process begins with the ester hydrolysis of Esmolol under acidic or basic conditions to yield ®-Esmolol Acid. The reaction conditions often include the use of hydrochloric acid or sodium hydroxide as the hydrolyzing agents, with the reaction being carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of ®-Esmolol Acid is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the precise control of temperature, pH, and reaction time to optimize the hydrolysis reaction and minimize by-products.

Types of Reactions:

Oxidation: ®-Esmolol Acid can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids and other oxidized derivatives.

Reduction: Reduction of ®-Esmolol Acid can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups of ®-Esmolol Acid, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, thiols, under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, aldehydes.

Substitution: Amides, esters, thioesters.

Aplicaciones Científicas De Investigación

®-Esmolol Acid has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of Esmolol and its metabolites.

Biology: Studied for its effects on beta-adrenergic receptors in various biological systems.

Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases, particularly in controlling heart rate and blood pressure.

Industry: Utilized in the development of new beta-blocker drugs and in the study of drug metabolism and pharmacokinetics.

Mecanismo De Acción

®-Esmolol Acid exerts its effects by selectively binding to beta-1 adrenergic receptors, inhibiting the action of endogenous catecholamines such as adrenaline and noradrenaline. This inhibition leads to a decrease in heart rate and myocardial contractility, making it effective in the management of tachycardia and hypertension. The molecular targets include the beta-1 adrenergic receptors located primarily in the heart, and the pathways involved include the cyclic adenosine monophosphate (cAMP) signaling pathway.

Comparación Con Compuestos Similares

Propranolol: A non-selective beta-blocker used for similar cardiovascular conditions but with a broader range of effects due to its non-selectivity.

Metoprolol: Another cardioselective beta-1 blocker, similar in action to Esmolol but with a longer duration of action.

Atenolol: A beta-1 selective blocker with a longer half-life compared to Esmolol.

Uniqueness of ®-Esmolol Acid: ®-Esmolol Acid is unique due to its rapid onset and short duration of action, making it particularly useful in acute clinical settings where quick control of heart rate is necessary. Its rapid metabolism and elimination reduce the risk of prolonged beta-blockade, which is advantageous in managing acute cardiovascular events.

Actividad Biológica

Introduction

(R)-Esmolol acid is a metabolite of esmolol, a short-acting beta-1 adrenergic antagonist primarily used in clinical settings for managing tachycardia and hypertension. Understanding the biological activity of this compound is crucial for elucidating its pharmacological effects, mechanisms of action, and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its enzymatic hydrolysis, anti-inflammatory properties, and implications in clinical studies.

Enzymatic Hydrolysis

Esmolol undergoes rapid hydrolysis in the body, predominantly facilitated by carboxylesterases (CES). Research indicates that the hydrolysis rate varies significantly between different biological environments:

- Half-life in Human Blood : The half-life of (R)-Esmolol in human red blood cells (RBCs) is approximately 26.07 minutes, while the half-life in plasma is about 29.91 minutes .

- Enzyme Activity : A study demonstrated that human CES1 (hCE1) exhibits a high hydrolytic activity towards esmolol, with a rate of 255.0 ± 17.4 nmol/min/mg protein, while hCE2 showed negligible activity . This suggests that hCE1 plays a critical role in the metabolism of esmolol.

Table 1: Hydrolysis Rates of Esmolol by Different Enzymes

| Enzyme | Hydrolytic Activity (nmol/min/mg protein) |

|---|---|

| hCE1 | 255.0 ± 17.4 |

| hCE2 | Not Detected |

| ESD*1 | 7.4 ± 4.3 |

| ESD*2 | 8.2 ± 5.6 |

| APT1 | 111.2 ± 2.9 |

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of esmolol, particularly its ability to modulate immune responses and reduce inflammation in various conditions:

- Sepsis Model : In a rat model of sepsis, esmolol treatment resulted in decreased levels of inflammatory markers such as IL-6 and increased levels of protective factors like IL-10 and DAO. This suggests that esmolol may protect intestinal mucosa by regulating inflammatory responses .

- Mechanism of Action : The anti-inflammatory effects are mediated through the inhibition of NF-κB signaling pathways, which are crucial for inflammatory responses. Esmolol treatment was associated with increased expression of NF-κB-p65 and Bcl-2, while cleaved caspase-3 levels were reduced, indicating decreased apoptosis .

Case Study: Esmolol in Sepsis

In a controlled study involving sepsis-induced rats:

- Groups : Rats were divided into three groups: sham operation with normal saline (SNS), cecal ligation and puncture with normal saline (CNS), and cecal ligation and puncture with esmolol treatment (CE).

- Findings : The CE group showed significantly lower intestinal damage compared to the CNS group, as evidenced by histopathological examinations .

Clinical Applications

Esmolol's unique pharmacokinetic properties make it an attractive option for various clinical applications beyond its traditional use:

- Diabetic Foot Ulcers : A recent trial investigated topical esmolol hydrochloride for treating diabetic foot ulcers (DFUs). Results indicated that patients receiving esmolol alongside standard care achieved higher rates of ulcer closure within 12 weeks compared to those receiving standard care alone .

Table 2: Efficacy of Esmolol in Diabetic Foot Ulcers

| Treatment Group | Ulcer Closure Rate (%) | Odds Ratio (95% CI) |

|---|---|---|

| Esmolol + Standard Care | 60.3 | 2.13 (1.08-4.17) |

| Standard Care Only | 41.7 | - |

Propiedades

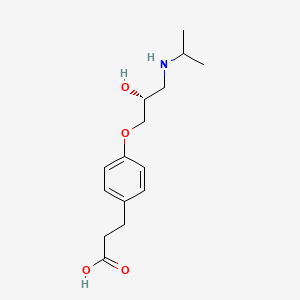

IUPAC Name |

3-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4/c1-11(2)16-9-13(17)10-20-14-6-3-12(4-7-14)5-8-15(18)19/h3-4,6-7,11,13,16-17H,5,8-10H2,1-2H3,(H,18,19)/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSCWPMGTDPATI-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@H](COC1=CC=C(C=C1)CCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.